Norfloxacin-d5

概要

説明

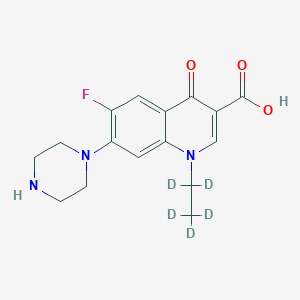

ノルフロキサシン-d5は、フルオロキノロン系抗生物質であるノルフロキサシンの重水素化された形態です。主に分析化学において、ノルフロキサシンの定量のための内部標準として使用されます。 この化合物は、5つの水素原子が重水素で置換されていることが特徴であり、非重水素化形態との質量差が明確であるため、質量分析法で有用です .

2. 製法

合成経路と反応条件: ノルフロキサシン-d5の合成は、ノルフロキサシン分子に重水素を組み込むことから始まります。これは、合成過程で重水素化試薬または溶媒を使用するなど、さまざまな方法で達成できます。 一般的なアプローチの1つは、重水素化された前駆体から始めて、必要な化学反応を実施して最終生成物を形成することです .

工業的生産方法: ノルフロキサシン-d5の工業的生産は、通常、重水素化試薬を使用した大規模合成を伴います。このプロセスは、最終生成物の高収率と高純度を確保するために最適化されています。 この生産は、重水素化された中間体の調製に続いて、一連の化学反応を通じてノルフロキサシン-d5に変換するなど、いくつかのステップが含まれています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Norfloxacin-d5 involves the incorporation of deuterium into the norfloxacin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with a deuterated precursor and carry out the necessary chemical reactions to form the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The production involves several steps, including the preparation of deuterated intermediates, followed by their conversion into this compound through a series of chemical reactions .

化学反応の分析

反応の種類: ノルフロキサシン-d5は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応は、ノルフロキサシン-d5を還元形態に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はキノリンN-オキシド誘導体を生成する可能性があり、還元はジヒドロキノリン誘導体を生成する可能性があります .

4. 科学研究における用途

ノルフロキサシン-d5は、その独特の特性により、科学研究で広く使用されています。その用途には、以下が含まれます。

分析化学: ノルフロキサシンの定量のための質量分析法における内部標準として使用されます。

製薬研究: ノルフロキサシンの薬物動態と代謝の研究に役立ちます。

科学的研究の応用

Pharmacological Applications

Norfloxacin-d5 is primarily utilized in pharmacological studies to investigate the metabolism and pharmacokinetics of norfloxacin and similar quinolone antibiotics. Its deuterium labeling allows for precise tracking in biological systems without altering the compound's chemical properties.

Key Studies:

- Metabolism Studies : Research has shown that this compound can be used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify norfloxacin levels in biological samples. This is crucial for understanding drug metabolism and optimizing dosing regimens .

- Bioavailability Assessments : In studies assessing the bioavailability of norfloxacin, this compound has been employed to provide accurate measurements of the parent drug in plasma samples, enabling researchers to evaluate absorption rates effectively .

Environmental Monitoring

The environmental impact of pharmaceuticals is a growing concern, and this compound plays a significant role in monitoring antibiotic residues in various ecosystems.

Applications:

- Detection of Antibiotic Residues : this compound has been used as an internal standard in methods designed to detect antibiotic residues in soil and water samples. Its stability and distinct isotopic signature facilitate accurate quantification amid complex matrices .

- Pesticide Contamination Studies : In research examining the effects of pesticide contamination on food sources, this compound was utilized to calibrate analytical methods, ensuring reliable data on antibiotic levels in agricultural products .

Food Safety Analysis

In the food industry, ensuring the safety of animal products is paramount. This compound serves as a reference standard for testing antibiotic residues in meat and dairy products.

Case Studies:

- Residue Testing in Animal Products : A study developed a multiresidue method using LC-MS/MS for detecting multiple quinolones, including norfloxacin, in muscle tissues and eggs. This compound was employed as an internal standard to enhance the accuracy and reliability of the results .

- Regulatory Compliance : The use of this compound in analytical procedures helps food safety authorities ensure compliance with regulations regarding antibiotic residues in food products, thereby protecting public health .

Analytical Chemistry

This compound is extensively used as a reference compound in various analytical techniques due to its stable isotopic composition.

Analytical Techniques:

- Liquid Chromatography : The incorporation of this compound as an internal standard improves the sensitivity and specificity of liquid chromatography methods used for quantifying norfloxacin and other related compounds .

- Mass Spectrometry : In mass spectrometric analyses, this compound aids in confirming the identity and concentration of target analytes through its unique mass signature, facilitating robust quantitative analyses .

作用機序

ノルフロキサシン-d5は、ノルフロキサシンと同様に、細菌のDNAジャイレースとトポイソメラーゼIVを阻害することによって効果を発揮します。これらの酵素は、細菌のDNA複製、転写、修復、組換えに不可欠です。 これらの酵素を阻害することにより、ノルフロキサシン-d5は細菌の複製を阻害し、最終的にその死に至らしめます .

類似化合物:

シプロフロキサシン-d8: 内部標準として使用されるもう1つの重水素化されたフルオロキノロンです。

エンロフロキサシン-d5: 分析化学で同様に使用されます。

オフロキサシン-d3: 類似の用途を持つもう1つの重水素化されたフルオロキノロンです

独自性: ノルフロキサシン-d5は、その特定の重水素化パターンにより、質量分析法で独自の利点を提供します。 内部標準としての使用により、さまざまなサンプル中のノルフロキサシンの正確な定量が可能になり、分析化学および製薬研究において非常に貴重です .

類似化合物との比較

Ciprofloxacin-d8: Another deuterated fluoroquinolone used as an internal standard.

Enrofloxacin-d5: Used similarly in analytical chemistry.

Ofloxacin-d3: Another deuterated fluoroquinolone with similar applications

Uniqueness: Norfloxacin-d5 is unique due to its specific deuteration pattern, which provides distinct advantages in mass spectrometry. Its use as an internal standard allows for accurate quantification of norfloxacin in various samples, making it invaluable in analytical and pharmaceutical research .

生物活性

Norfloxacin-d5 is a deuterated analogue of norfloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Norfloxacin

Norfloxacin, the parent compound, is a synthetic antibiotic that exhibits potent activity against a variety of Gram-negative and some Gram-positive bacteria. It is primarily used to treat urinary tract infections (UTIs) and bacterial gastroenteritis. This compound serves as a stable isotope-labeled internal standard in pharmacokinetic studies and environmental monitoring due to its similar biological properties to the parent compound.

Norfloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death. The deuteration in this compound does not significantly alter this mechanism but enhances the stability and detectability of the compound in analytical applications.

Antibacterial Spectrum

This compound retains the antibacterial spectrum of norfloxacin, which includes:

- Gram-negative bacteria : Effective against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

- Gram-positive bacteria : Active against Staphylococcus aureus and Streptococcus pneumoniae but less effective than newer fluoroquinolones.

| Bacterial Type | Activity Level |

|---|---|

| Gram-negative | High |

| Gram-positive | Moderate |

Clinical Efficacy

Research indicates that norfloxacin is comparable in efficacy to other antibiotics like co-trimoxazole for treating uncomplicated UTIs. In clinical studies, it has shown higher bacteriological cure rates compared to pipemidic acid and similar outcomes to amoxicillin in chronic infections .

Case Studies and Research Findings

- Pharmacokinetics : A study utilizing this compound as an internal standard demonstrated its utility in quantifying norfloxacin levels in biological samples. The deuterated form provided accurate measurements without interference from endogenous compounds .

- Environmental Monitoring : Research on the fate of fluoroquinolones in wastewater treatment plants highlighted the importance of this compound for tracking contamination levels. Findings indicated that while biodegradation was minimal, sorption to sludge was a significant removal mechanism .

- Resistance Patterns : Studies have shown that norfloxacin has a lower propensity for inducing bacterial resistance compared to other antibiotics, making it a valuable option in clinical settings .

Safety and Toxicology

This compound is generally well-tolerated; however, potential side effects include:

特性

IUPAC Name |

6-fluoro-4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)-7-piperazin-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23)/i1D3,2D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJPXUAPXNRGGI-ZBJDZAJPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016779 | |

| Record name | Norfloxacin-D5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015856-57-1 | |

| Record name | 1-(Ethyl-1,1,2,2,2-d5)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015856-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norfloxacin-D5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。